molecular formula C20H25NO3S B2774067 N-[2-(3,5-dimethylphenoxy)cyclohexyl]benzenesulfonamide CAS No. 380564-38-5

N-[2-(3,5-dimethylphenoxy)cyclohexyl]benzenesulfonamide

Cat. No. B2774067
CAS RN: 380564-38-5
M. Wt: 359.48
InChI Key: QBDFKFRHOOJDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(3,5-dimethylphenoxy)cyclohexyl]benzenesulfonamide” is a chemical compound with the molecular formula C20H25NO3S . It has an average mass of 359.482 Da and a monoisotopic mass of 359.155518 Da . This product is intended for research use only.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a related compound, N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide, is synthesized through the reaction of 2,5-dimethylphenol with cyclohexylamine and chloroacetyl chloride.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 20 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Antibacterial and Enzyme Inhibition

A series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, including compounds structurally related to N-[2-(3,5-dimethylphenoxy)cyclohexyl]benzenesulfonamide, have demonstrated moderate to high activity against both Gram-positive and Gram-negative bacterial strains. Additionally, these compounds have shown potential as α-glucosidase inhibitors, with molecules like 5g and 5j exhibiting good inhibition comparable to standard drugs. These findings suggest a promising scope for the application of such compounds in antibacterial therapies and enzyme inhibition processes (Abbasi et al., 2016).

Molecular Structure and Stability

Studies focusing on the molecular structure of compounds similar to this compound, like 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide, have revealed insights into their molecular stability. These structures are stabilized by extensive intra- and intermolecular hydrogen bonds, which play a significant role in determining the chemical properties and potential pharmaceutical applications of these compounds (Siddiqui et al., 2008).

Anticancer and Radioprotective Properties

Research on 4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide, a compound closely related to this compound, indicates its utility in synthesizing novel quinolines. These quinolines have shown potential as anticancer and radioprotective agents, suggesting a promising avenue for the development of new therapeutic compounds in oncology and radioprotection (Ghorab et al., 2008).

Enzyme Inhibitor Synthesis and Biological Evaluation

In another study, benzenesulfonamide derivatives, structurally akin to this compound, were synthesized and evaluated for their biological activities. Some chlorinated compounds in this category exhibited significant antitumor activity, emphasizing the potential of these derivatives in the development of new therapeutic agents, particularly in cancer treatment (Fahim & Shalaby, 2019).

properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-15-12-16(2)14-17(13-15)24-20-11-7-6-10-19(20)21-25(22,23)18-8-4-3-5-9-18/h3-5,8-9,12-14,19-21H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDFKFRHOOJDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2CCCCC2NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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